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Compound of Interest

Compound Name: 4'-Fluoro-2'-methylacetophenone

Cat. No.: B1306853

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-2'-methylacetophenone is a substituted aromatic ketone that serves as a critical
building block in the synthesis of complex organic molecules. Its unique structure, featuring a
fluorine atom and a methyl group on the phenyl ring, makes it a valuable intermediate in the
development of active pharmaceutical ingredients (APIs). The presence and position of the
fluorine atom can significantly influence the metabolic stability, bioavailability, and binding
affinity of the final drug product. This technical guide provides a comprehensive overview of its
molecular structure, weight, synthesis, and characterization, with a focus on its role in drug

development.

Molecular Structure and Properties

4'-Fluoro-2'-methylacetophenone, with the CAS number 446-29-7, is a liquid at room
temperature. Its molecular structure consists of an acetophenone core substituted with a
fluorine atom at the 4'-position and a methyl group at the 2'-position.

Table 1: Physicochemical Properties of 4'-Fluoro-2'-methylacetophenone
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Property Value Reference(s)
Molecular Formula CoHoFO [1]

Molecular Weight 152.17 g/mol [1]

CAS Number 446-29-7 [1]

IUPAC Name 1-(4-fluoro-2-

methylphenyl)ethanone

1-Acetyl-4-fluoro-2-

Synonyms 2
ynony methylbenzene 12

Physical Form Liquid

Purity Typically 297% [2]

N Sealed in a dry environment at
Storage Conditions
room temperature
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Synthesis of 4'-Fluoro-2'-methylacetophenone

A common and effective method for the synthesis of 4'-Fluoro-2'-methylacetophenone is the
Friedel-Crafts acylation of 3-fluorotoluene. This electrophilic aromatic substitution reaction
utilizes an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst,
typically aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar
aromatic compounds.

Materials:
e 3-Fluorotoluene

e Acetyl chloride
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Anhydrous aluminum chloride (AICI3)
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCI), concentrated

Saturated sodium bicarbonate solution (NaHCO3)
Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSOQOa)

Ice

Procedure:

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a round-bottom
flask with a magnetic stir bar and a dropping funnel. Add anhydrous aluminum chloride to the
flask, followed by anhydrous dichloromethane.

Cooling: Cool the suspension to 0°C using an ice-water bath.

Addition of Acetyl Chloride: Slowly add acetyl chloride dropwise to the stirred suspension
while maintaining the temperature at 0°C.

Addition of 3-Fluorotoluene: Add 3-fluorotoluene dropwise to the reaction mixture over a
period of 30-45 minutes, ensuring the temperature remains at 0°C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Continue stirring for an additional 2-3 hours.

Work-up:

o Cool the reaction mixture back to 0°C and slowly pour it into a beaker containing a mixture
of crushed ice and concentrated hydrochloric acid with vigorous stirring.

o Transfer the mixture to a separatory funnel and separate the organic layer.
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o Extract the aqueous layer with dichloromethane.

o Combine the organic layers and wash sequentially with water, saturated sodium
bicarbonate solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator to yield the
crude product.

 Purification: The crude 4'-Fluoro-2'-methylacetophenone can be purified by vacuum
distillation or column chromatography on silica gel.
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Caption: Synthetic workflow for 4'-Fluoro-2'-methylacetophenone.

Characterization of 4'-Fluoro-2'-
methylacetophenone

The structure and purity of the synthesized 4'-Fluoro-2'-methylacetophenone can be
confirmed using various analytical techniques.
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Experimental Protocols for Characterization

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Dissolve the sample in deuterated chloroform (CDCIs). The spectrum is expected
to show a singlet for the acetyl protons (CH3sCO-), a singlet for the aromatic methyl protons
(Ar-CHs), and multiplets in the aromatic region for the three aromatic protons.

o 13C NMR: A proton-decoupled 13C NMR spectrum in CDCIs will show distinct signals for the
carbonyl carbon, the two methyl carbons, and the aromatic carbons. The carbon atoms
attached to the fluorine will exhibit C-F coupling.

« Infrared (IR) Spectroscopy:

o Acquire the IR spectrum using an ATR-FTIR spectrometer. Key characteristic peaks are
expected for the C=0 stretch of the ketone (around 1680-1700 cm~1), C-F stretch (around
1200-1300 cm~1), and aromatic C-H and C=C stretches.

e Mass Spectrometry (MS):

o Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) with
electron ionization (EIl). The mass spectrum should show the molecular ion peak (M*) at
m/z 152, corresponding to the molecular weight of the compound. Common fragmentation
patterns include the loss of a methyl group (M-15) and an acetyl group (M-43).

Application in Drug Development: Synthesis of FLT3
Inhibitors

4'-Fluoro-2'-methylacetophenone is a key intermediate in the synthesis of various
pharmaceutical agents, including potent enzyme inhibitors for cancer therapy. One notable
application is in the synthesis of Quizartinib, a highly selective FMS-like tyrosine kinase 3
(FLT3) inhibitor used in the treatment of Acute Myeloid Leukemia (AML).

FLT3 Signaling Pathway and Inhibition by Quizartinib
Derivatives
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The FLT3 receptor tyrosine kinase plays a crucial role in the proliferation, survival, and
differentiation of hematopoietic stem and progenitor cells. Mutations, such as internal tandem
duplications (FLT3-ITD), can lead to constitutive activation of the FLT3 signaling pathway,
promoting uncontrolled cell growth and contributing to the development of AML.

The signaling cascade initiated by activated FLT3 involves the phosphorylation of downstream
effector proteins, leading to the activation of several key pathways, including:

o RAS/MEK/ERK pathway: Promotes cell proliferation.
o PI3K/Akt/mTOR pathway: Supports cell survival and growth.
e STATS pathway: Involved in cell survival and proliferation.

Quizartinib and its analogs, synthesized using intermediates like 4'-Fluoro-2'-
methylacetophenone, act as ATP-competitive inhibitors of the FLT3 kinase. By binding to the
ATP-binding pocket of the FLT3 receptor, they prevent the phosphorylation and activation of the
receptor, thereby blocking the downstream signaling pathways that drive leukemic cell
proliferation and survival.
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Caption: Inhibition of the FLT3 signaling pathway by Quizartinib.
Conclusion
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4'-Fluoro-2'-methylacetophenone is a fundamentally important chemical intermediate with
significant applications in the pharmaceutical industry. Its synthesis via Friedel-Crafts acylation
is a robust and scalable method. The unique structural features of this molecule make it an
ideal starting material for the development of targeted therapies, such as FLT3 inhibitors for the
treatment of AML. A thorough understanding of its chemistry and applications is essential for
researchers and scientists working at the forefront of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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